molecular formula C11H13BFNO4 B12956722 2-(4-Fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

2-(4-Fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B12956722
M. Wt: 253.04 g/mol
InChI Key: GIBMYHRHQWHAHO-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a chemical compound that features a boron-containing heterocycle

Preparation Methods

The synthesis of 2-(4-Fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-fluoro-3-nitrophenylboronic acid with a suitable diol under acidic conditions to form the dioxaborinane ring. The reaction conditions often include the use of a solvent such as toluene or dichloromethane and a catalyst like sulfuric acid or p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(4-Fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 2-(4-Fluoro-3-aminophenyl)-5,5-dimethyl-1,3,2-dioxaborinane.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using a palladium catalyst in a Suzuki coupling reaction.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.

    Biology: The compound can be used in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.

    Industry: Utilized in materials science for the development of advanced materials with unique properties, such as improved thermal stability and electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its ability to interact with various molecular targets through its boron-containing ring. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and molecular recognition applications. The nitro and fluoro groups also contribute to the compound’s reactivity and specificity in targeting certain biological pathways.

Comparison with Similar Compounds

Similar compounds to 2-(4-Fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane include:

    4-Fluoro-3-nitrophenylboronic acid: Lacks the dioxaborinane ring but shares the fluoro and nitro substituents.

    2-(4-Fluoro-3-nitrophenyl)-1,3,2-dioxaborinane: Similar structure but without the dimethyl groups.

    4-Fluoro-3-nitrophenyl azide: Contains a similar aromatic ring with fluoro and nitro groups but has an azide functional group instead of the boron-containing ring.

The uniqueness of this compound lies in its combination of the boron-containing dioxaborinane ring with the fluoro and nitro substituents, providing a versatile platform for various chemical and biological applications.

Properties

IUPAC Name

2-(4-fluoro-3-nitrophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BFNO4/c1-11(2)6-17-12(18-7-11)8-3-4-9(13)10(5-8)14(15)16/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBMYHRHQWHAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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